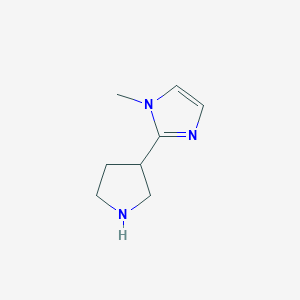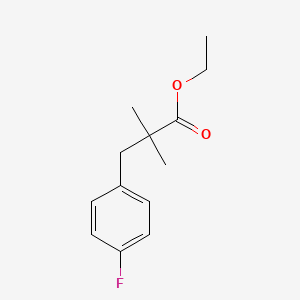
Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate
概要
説明
Ethyl 3-(4-fluorophenyl)propanoate is a chemical compound with the molecular formula C11H13FO2 . It’s a derivative of propanoic acid, where one of the hydrogen atoms on the central carbon is replaced by a 4-fluorophenyl group, and the hydroxyl group is replaced by an ethoxy group .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-fluorophenyl)propanoate consists of a propanoate backbone with a 4-fluorophenyl group attached . The exact structure would need to be determined through techniques such as NMR or X-ray crystallography.科学的研究の応用
EFDP has been the subject of numerous scientific studies due to its potential therapeutic applications. EFDP has been found to have antifungal and antibacterial properties, making it a potential treatment for certain fungal and bacterial infections. EFDP has also been studied for its potential anti-inflammatory and anti-cancer properties. In addition, EFDP has been studied for its potential to inhibit the growth of certain cancer cells, as well as its ability to reduce the proliferation of certain cell types.
作用機序
Target of Action
The primary targets of Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play crucial roles in regulating the expression of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation .
Mode of Action
This compound acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ . This means it binds to these receptors and activates them, leading to changes in the expression of target genes .
Biochemical Pathways
Upon activation, the PPARs regulate several biochemical pathways. For instance, PPARα activation leads to increased fatty acid oxidation, while PPARγ activation promotes glucose uptake and adipocyte differentiation . PPARδ activation is associated with lipid oxidation and energy dissipation . These effects collectively influence metabolic homeostasis .
Result of Action
The activation of PPARs by this compound can lead to various molecular and cellular effects. These include enhanced fatty acid oxidation, improved glucose uptake, and altered adipocyte differentiation . These changes can have significant impacts on metabolic processes and overall health .
実験室実験の利点と制限
The main advantage of using EFDP in laboratory experiments is its low cost and availability. In addition, EFDP is easy to synthesize and can be easily separated from its byproducts. However, there are some limitations to using EFDP in laboratory experiments. EFDP is a highly volatile compound, making it difficult to store and handle. In addition, EFDP is a relatively new compound, and its effects on certain cell types and enzymes are still not fully understood.
将来の方向性
There are numerous potential future directions for research on EFDP. One potential future direction is to investigate the potential therapeutic applications of EFDP in more detail. This could include studying the effects of EFDP on a variety of cell types and enzymes, as well as investigating the potential anti-inflammatory, anti-cancer, and antifungal properties of EFDP. Another potential future direction is to investigate the potential for EFDP to be used as a flavoring agent in food and beverages. This could include studying the effects of EFDP on the flavor and aroma of various foods and beverages. Finally, further research could be conducted to improve the synthesis method of EFDP and to develop more efficient methods of separating EFDP from its byproducts.
特性
IUPAC Name |
ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-4-16-12(15)13(2,3)9-10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYWOHWSAOGQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473586.png)
![[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid](/img/structure/B1473587.png)
![2-(3-methoxyphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473588.png)
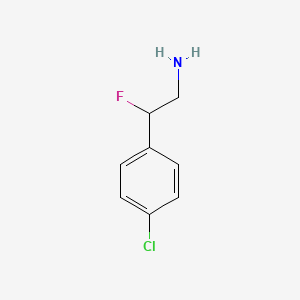
![1-Oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B1473594.png)

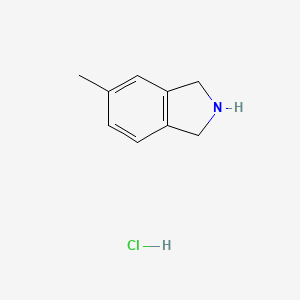
![2-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1473597.png)

![Octahydropiperazino[2,1-c]morpholine-6,9-dione](/img/structure/B1473603.png)
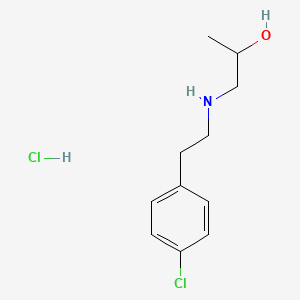

![2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol](/img/structure/B1473606.png)
